2,5-Bis(trifluoromethyl)terephthalic acid

Catalog No.
S6882659
CAS No.
366008-67-5
M.F
C10H4F6O4
M. Wt
302.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(trifluoromethyl)terephthalic acid

CAS Number

366008-67-5

Product Name

2,5-Bis(trifluoromethyl)terephthalic acid

IUPAC Name

2,5-bis(trifluoromethyl)terephthalic acid

Molecular Formula

C10H4F6O4

Molecular Weight

302.13 g/mol

InChI

InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20)

InChI Key

YIAGLTIEICXRQF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O

2,5-Bis(trifluoromethyl)terephthalic acid (CAS: 366008-67-5) is a highly specialized, rigidly structured dicarboxylic acid primarily utilized as an advanced organic linker in the synthesis of fluorinated metal-organic frameworks (F-MOFs) and high-performance polymers [1]. Unlike standard terephthalic acid, the incorporation of two bulky, highly electronegative trifluoromethyl (-CF3) groups at the 2 and 5 positions fundamentally alters the molecule's electronic profile and steric footprint [2]. For procurement professionals and materials scientists, this compound represents a critical precursor for applications demanding extreme superhydrophobicity, enhanced chemical stability against water vapor, and precisely partitioned pore architectures [3]. Its primary value proposition lies in its ability to construct MOFs that maintain structural integrity and high gas-separation selectivity in humid industrial environments, a common failure point for unfunctionalized analogs.

Generic substitution with unfunctionalized terephthalic acid (BDC) or simpler fluorinated analogs routinely fails due to drastic differences in pore environment thermodynamics and crystal symmetry [1]. Utilizing standard BDC yields MOFs that are highly susceptible to competitive water adsorption, neutralizing their efficacy in humid gas separation or VOC capture [2]. Furthermore, substituting with the mono-functionalized 2-(trifluoromethyl)terephthalic acid alters the fundamental crystallization pathway; for example, in Co2V-based MOFs, the mono-substituted linker yields a hexagonal crystal system, whereas the bis-substituted compound forces a lower-symmetry trigonal system essential for specific pore-space partitioning [3]. Even substitution with 2,3,5,6-tetrafluoroterephthalic acid falls short in triboelectric applications, as it lacks the specific steric bulk and localized electronegativity provided by the dual -CF3 groups, resulting in significantly lower electrical output [4].

Triboelectric Nanogenerator (TENG) Output Performance

In the fabrication of Co-MOF-based triboelectric nanogenerators, the choice of fluorinated linker directly dictates the electrical output. When 2,5-bis(trifluoromethyl)terephthalic acid is used to synthesize the friction layer (2-TENG), the device achieves a short-circuit current of 80.5 μA and an open-circuit voltage of 543.8 V at 5 Hz [1]. In direct contrast, the comparator MOF synthesized using 2,3,5,6-tetrafluoroterephthalic acid (1-TENG) only achieves 40.4 μA and 406.4 V under identical conditions [1].

Evidence DimensionOpen-circuit voltage (Voc) and short-circuit current (Isc) at 5 Hz
Target Compound Data543.8 V and 80.5 μA
Comparator Or Baseline406.4 V and 40.4 μA (Tetrafluoroterephthalic acid baseline)
Quantified Difference33.8% higher voltage and 99.2% higher current
ConditionsCo-MOF positive electrode paired with a PVDF negative electrode in a TENG device

Proves that bis-trifluoromethyl functionalization is vastly superior to perfluorination for maximizing energy harvesting output in MOF-based electronic components.

C2H2/C2H4 Gas Separation Selectivity

The introduction of 2,5-bis(trifluoromethyl)terephthalic acid into the UiO-66 framework fundamentally enhances the molecular recognition of light hydrocarbons. Single-component adsorption and Ideal Adsorbed Solution Theory (IAST) calculations demonstrate that the functionalized UiO-66-(CF3)2 exhibits a 2 to 3 times higher selectivity for C2H2/C2H4 and C2H2/CO2 separations compared to the unfunctionalized UiO-66 baseline [1]. This enhancement is driven by the optimized pore environment where the -CF3 groups provide targeted binding sites while simultaneously repelling moisture [1].

Evidence DimensionC2H2/C2H4 and C2H2/CO2 separation selectivity
Target Compound Data2 to 3 times higher selectivity (UiO-66-(CF3)2)
Comparator Or BaselineBaseline selectivity (unfunctionalized UiO-66)
Quantified Difference200-300% improvement in selectivity
ConditionsSingle component adsorption and IAST calculations for light hydrocarbon mixtures

Justifies the procurement of this higher-cost fluorinated linker for industrial petrochemical purification where baseline MOFs cannot achieve required purity levels.

Selective VOC Capture in Humid Environments

A critical failure point for standard MOFs in volatile organic compound (VOC) sensing is competitive water adsorption. When exposed to humid air containing acetic acid, thin films of UiO-66-2CF3 selectively adsorb the acetic acid over water due to the superhydrophobic nature of the bis(trifluoromethyl) groups [1]. Conversely, unfunctionalized UiO-66 and MIL-101(Cr) baselines selectively adsorb water over the target VOC, rendering them ineffective for real-world environmental monitoring [1].

Evidence DimensionAdsorption preference (Acetic acid vs. Water)
Target Compound DataSelective adsorption of acetic acid over water
Comparator Or BaselineSelective adsorption of water over acetic acid (UiO-66 / MIL-101(Cr))
Quantified DifferenceComplete inversion of adsorption selectivity
ConditionsMOF thin films exposed to mixed acetic acid and water vapors under humid conditions

Critical for selecting recognition layer materials in environmental sensors where ambient humidity would otherwise blind the sensor to target VOCs.

Pore-Space Partitioning and Crystal Symmetry Control

The dual -CF3 groups exert profound steric and electronic effects that dictate the macroscopic crystal structure of the resulting MOF. In the synthesis of Co2V-pacs-MOFs, utilizing the mono-substituted 2-(trifluoromethyl)terephthalic acid yields a hexagonal crystal system (SNNU-707) [1]. However, utilizing 2,5-bis(trifluoromethyl)terephthalic acid forces a reduction in ligand symmetry, resulting in a trigonal crystal system (SNNU-708) [1]. This specific trigonal architecture is what enables the highly efficient one-step purification of ternary C3H8/C2H6/CH4 gas mixtures [1].

Evidence DimensionCrystallographic space group and pore topology
Target Compound DataTrigonal crystal system (SNNU-708)
Comparator Or BaselineHexagonal crystal system (SNNU-707, mono-CF3 baseline)
Quantified DifferenceFundamental shift in crystal symmetry enabling unique pore partitioning
ConditionsSolvothermal synthesis of Co2V-pacs-MOFs for natural gas purification

Demonstrates that bis-substitution cannot be approximated by mono-substitution when engineering specific pore geometries for complex multicomponent gas separations.

Industrial Light Hydrocarbon Purification

Due to its ability to increase C2H2/C2H4 selectivity by 2-3x compared to standard linkers, this compound is the optimal precursor for synthesizing UiO-66-(CF3)2 and SNNU-708 MOFs used in petrochemical refineries. It is specifically recommended for one-step separation of ternary C3H8/C2H6/CH4 mixtures where ambient moisture typically degrades standard adsorbent beds [1].

High-Output Triboelectric Nanogenerators (TENGs)

For manufacturers of self-powered sensors and flexible electronics, this compound serves as a superior building block for electronegative friction layers. Its ability to nearly double the short-circuit current compared to tetrafluorinated analogs makes it the definitive choice for maximizing energy harvesting efficiency in Co-MOF-based TENG devices [2].

Humid-Condition VOC Sensors and Cultural Heritage Protection

In the development of environmental monitoring sensors or protective materials for cultural heritage, standard MOFs fail due to competitive water adsorption. Formulating recognition layers with 2,5-bis(trifluoromethyl)terephthalic acid ensures the selective capture of polar VOCs, such as acetic acid, even in highly humid environments, ensuring reliable sensor performance [3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

302.00137758 g/mol

Monoisotopic Mass

302.00137758 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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